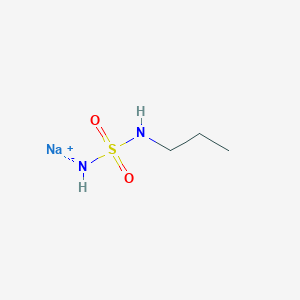

N-Propyl-sulfamide sodium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propylsulfamoylazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESNHQGBBHYMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)[NH-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642873-03-7 | |

| Record name | N-PROPYLSULFAMIDE SODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Techniques for Academic Research on N Propyl Sulfamide Sodium Salt

Spectroscopic Methods for Structural Elucidaion

Spectroscopic methods are indispensable for determining the molecular structure of N-Propyl-sulfamide sodium salt. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the identity and structure of the compound.

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. The n-propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and another triplet for the methylene protons adjacent to the sulfamide (B24259) nitrogen. The protons on the sulfamide nitrogens (NH) typically appear as a broad signal due to chemical exchange and quadrupolar coupling with the adjacent nitrogen atom. The chemical shift of these NH protons can vary depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on the carbon skeleton. The n-propyl group will show three distinct signals corresponding to the three non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent sulfamide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Propyl-sulfamide Moiety (Note: Data are estimated based on typical values for N-alkylsulfamides and related structures in a deuterated solvent like DMSO-d₆)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-CH₂-CH₂-NH- | ¹H | ~ 0.9 | Triplet (t) |

| CH₃-CH₂-CH₂-NH- | ¹H | ~ 1.5 | Sextet (sxt) |

| CH₃-CH₂-CH₂-NH- | ¹H | ~ 2.8 | Triplet (t) |

| -NH-SO₂-NH₂ | ¹H | 5.5 - 7.0 | Broad Singlet (br s) |

| CH₃ -CH₂-CH₂-NH- | ¹³C | ~ 11 | - |

| CH₃-CH₂ -CH₂-NH- | ¹³C | ~ 23 | - |

| CH₃-CH₂-CH₂ -NH- | ¹³C | ~ 45 | - |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ripublication.comwikipedia.org For this compound, FT-IR is crucial for confirming the presence of the key sulfamide (-SO₂NH-) and alkyl (C-H) groups.

The sulfamide group gives rise to several characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups typically appear as distinct peaks in the region of 3400-3200 cm⁻¹. researchgate.net The sulfonyl (S=O) group is characterized by strong, prominent absorption bands corresponding to asymmetric and symmetric stretching vibrations, which are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-H bonds of the n-propyl group exhibit stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine/Amide) | Stretching | 3400 - 3200 | Medium-Strong |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium-Strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |

| N-H (Amine/Amide) | Bending | 1650 - 1580 | Medium |

| C-H (Alkyl) | Bending | 1470 - 1370 | Medium |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1140 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between molecular orbitals. For simple, saturated molecules like this compound, which lack extensive conjugation or chromophores, the electronic transitions (primarily n→σ*) occur at high energies. researchgate.net This results in absorption bands that are typically in the far-UV region (below 200 nm) and are often not detectable by standard UV-Vis spectrophotometers.

While not a primary tool for detailed structural elucidation of this compound, UV-Vis spectroscopy can be valuable for purity analysis. The absence of significant absorption in the 220-800 nm range can indicate the absence of aromatic or other chromophore-containing impurities. Conversely, if the compound is used in a reaction mixture with other reagents or potential byproducts that do absorb in this range, UV-Vis can serve as a detection method in chromatographic techniques. Studies on related sulfonamides show a principal absorption band around 260 nm in neutral solutions, which can shift based on the pH of the medium. pharmahealthsciences.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of and quantifying this compound. Given the polar nature of the compound, reversed-phase HPLC is the most common approach. phenomenex.comphenomenex.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method involves a C18 (octadecylsilane) column as the stationary phase. phenomenex.com The mobile phase often consists of a gradient mixture of water (containing a modifier like formic acid or acetic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile or methanol. wikipedia.orghpst.cz Detection is commonly achieved using a UV detector set at a low wavelength (e.g., ~210 nm) where the sulfamide may have some absorbance, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net The retention time of the compound under specific conditions is a characteristic property, while the area under the peak is proportional to its concentration, allowing for accurate quantification.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller stationary phase particles (typically sub-2 µm). researchgate.net This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. nih.gov For academic research where sample throughput and sensitivity are critical, UPLC is an increasingly preferred method.

The methodologies for UPLC analysis of this compound are analogous to those for HPLC, employing reversed-phase C18 columns and aqueous/organic mobile phases. nih.gov However, the instrumentation is designed to handle the much higher back-pressures generated by the smaller particles. When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides exceptional selectivity and sensitivity, allowing for the quantification of the compound at very low concentrations, even in complex biological matrices. nih.govnih.gov

Table 3: Typical Chromatographic Conditions for Sulfonamide Analysis

| Parameter | HPLC | UPLC |

| Stationary Phase | Reversed-Phase C18 (3-5 µm particles) | Reversed-Phase C18 (<2 µm particles) |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid | Water/Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Detection | UV, ELSD, Mass Spectrometry (MS) | UV, Mass Spectrometry (MS/MS) |

| Typical Run Time | 10 - 30 minutes | 2 - 10 minutes |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a salt, is non-volatile and highly polar due to the presence of active hydrogen atoms in the sulfamide group (-NH- and -SO₂NH₂). These characteristics prevent its direct analysis by GC, as it would not elute from the GC column under normal conditions and could decompose at high temperatures. To overcome these limitations, derivatization is a mandatory step.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. The most common strategies involve replacing the active hydrogens with non-polar functional groups.

Key derivatization strategies applicable to this compound include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivative is significantly more volatile and less polar, allowing for excellent chromatographic separation.

Alkylation: This process, particularly esterification of the acidic protons, can also increase volatility. While more commonly applied to carboxylic acids, it can be adapted for the sulfamide group under specific conditions.

Acylation: This technique introduces an acyl group, converting the sulfamide into a less polar and more volatile derivative. Perfluorinated acylating agents can also enhance detectability when using an electron capture detector (ECD).

The choice of derivatization reagent and reaction conditions is critical and must be optimized to ensure a complete and reproducible reaction with minimal byproduct formation. Once derivatized, the sample can be injected into the GC system for separation and subsequent detection.

Table 1: Common Derivatization Strategies for GC Analysis

| Derivatization Method | Typical Reagent | Target Functional Group | Key Advantage for Sulfamides |

|---|---|---|---|

| Silylation | BSTFA, TMCS | -NH, -OH, -COOH, -SH | Produces volatile and thermally stable derivatives. |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -NH, -OH, -SH | Reduces polarity and can enhance detector response. |

| Alkylation (Esterification) | Diazomethane, Alkyl Chloroformates | -COOH, acidic -NH | Creates stable derivatives with improved chromatographic behavior. |

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of synthesized compounds like this compound. It provides precise information about the molecular weight and fragmentation patterns, which serve as a molecular fingerprint for identification. When coupled with a chromatographic inlet, it becomes a highly selective and sensitive technique for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS²)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for analyzing polar and non-volatile compounds like sulfamides without the need for derivatization. The compound is first separated from impurities on a reversed-phase HPLC column (e.g., C18) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for sulfamides, typically operating in positive ion mode, which generates the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (LC-MS/MS or LC-MS²) provides an additional layer of specificity and is crucial for confirmation and quantification at trace levels. In this technique, the protonated molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, making it ideal for identifying and quantifying impurities.

Table 2: Representative LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 | Separation of polar analytes from the sample matrix. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with Formic Acid | Achieves good separation of various sulfonamides. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates abundant protonated molecules [M+H]⁺. |

| MS/MS Transition | Parent Ion → Product Ion(s) | Specific fragmentation pathway used for confirmation and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS²)

Following successful derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound. The gas chromatograph separates the derivatized analyte from other volatile components in the sample mixture. The separated components then enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra for each chromatographic peak. The fragmentation pattern observed in the mass spectrum is characteristic of the derivatized molecule's structure and can be used for definitive identification by comparing it to spectral libraries.

GC-MS is particularly useful for identifying non-polar impurities or byproducts from the synthesis that may not be amenable to LC-MS. Tandem mass spectrometry (GC-MS²) can further enhance selectivity, especially in complex matrices, by monitoring specific fragmentation transitions of the derivatized analyte, similar to LC-MS². This approach is advantageous for trace-level impurity detection and confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This capability allows for the unambiguous determination of the elemental composition of this compound and its related impurities. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).

For academic research, HRMS is invaluable for:

Confirming Molecular Formula: The exact mass of the molecular ion can be used to calculate the elemental formula, confirming the identity of the synthesized compound with a high degree of confidence.

Identifying Unknown Impurities: The accurate mass of an unknown peak can be used to propose its elemental formula, providing critical information for identifying synthesis byproducts or degradation products.

Structural Elucidation: When combined with MS/MS, HRMS provides accurate mass data for both the parent and fragment ions, facilitating the elucidation of chemical structures.

Table 3: Comparison of Low-Resolution vs. High-Resolution MS

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

|---|---|---|

| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to 3-4 decimal places). |

| Primary Application | Routine quantification, initial detection | Elemental composition determination, structural elucidation, unknown identification. |

| Confidence in Identification | Moderate; relies heavily on retention time and fragmentation patterns | Very High; based on accurate mass and isotopic abundance patterns. |

Other Specialized Analytical Approaches in Sulfamide Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. For this compound, obtaining a single crystal suitable for analysis would provide unequivocal proof of its structure.

The technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms can be determined, yielding precise information on:

Molecular Conformation: The spatial arrangement of the n-propyl group relative to the sulfamide moiety.

Bond Lengths and Angles: Providing experimental data to compare with theoretical models.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding and interactions involving the sodium counter-ion.

This technique is unparalleled in its ability to provide an absolute structural determination of the solid-state form of a molecule.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, CHNS analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This technique is crucial in academic research for verifying the empirical formula of a newly synthesized compound and confirming its purity. aurigaresearch.com

The most common method for CHNS analysis is high-temperature combustion, based on the Pregl-Dumas method. aurigaresearch.comazom.com In this process, a small, precisely weighed sample of the substance is combusted in an oxygen-rich environment at a very high temperature. eurofins.inmeasurlabs.com This combustion converts the elements into simple gaseous compounds: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). aurigaresearch.com These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). azom.com The instrument provides data on the percentage of each element present in the original sample. aurigaresearch.com

For this compound, with the molecular formula C₃H₉N₂NaO₂S, the theoretical elemental composition can be calculated from its atomic and molecular weights. This theoretical data serves as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values, typically within a ±0.3% tolerance, provides strong evidence for the compound's identity and purity.

Below is a data table showing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 3 | 36.03 | 22.49 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.67 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.49 |

| Sodium | Na | 22.99 | 1 | 22.99 | 14.35 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.98 |

| Sulfur | S | 32.07 | 1 | 32.07 | 20.02 |

| Total | | | | 160.19 | 100.00 |

Note: The table presents the theoretical values. Experimental results from a CHNS analyzer would be compared against the percentages for C, H, N, and S.

Stability Studies (e.g., pH, Thermal, Aqueous)

Stability studies are essential in the characterization of a chemical compound to understand its shelf-life and degradation pathways under various conditions. For this compound, assessing its stability in response to changes in pH, temperature, and in aqueous solutions is critical for its handling, storage, and application in research.

pH Stability

The stability of sulfonamide derivatives is often pH-dependent. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation in acidic environments. researchgate.net Hydrolysis is a primary degradation pathway, and the rate of this reaction is influenced by the pH of the solution. researchgate.netnih.gov Studies on various sulfonamides have shown that they are typically hydrolytically stable at pH 9.0 and, for many, also at pH 7.0. researchgate.netnih.gov However, under acidic conditions (e.g., pH 4.0), the rate of hydrolysis increases significantly for most sulfonamides. researchgate.net

The increased degradation in acidic solutions is because the anionic form of sulfonamides, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral or cationic forms found at lower pH. researchgate.net For this compound, it is expected to follow a similar pattern. Accelerated stability studies conducted across a pH range of 2 to 12 would be necessary to quantify its specific degradation kinetics and identify degradation products, which may include sulfonic acid derivatives.

Thermal Stability

Thermal stability is a critical parameter, especially if the compound is to be subjected to heat during experimental procedures. Research on the thermal degradation of sulfonamides indicates that they are generally stable at moderate temperatures. For instance, studies on sulfonamides in milk have shown them to be very stable during pasteurization processes (63°C for 30 min and 72°C for 15s). nih.gov However, at higher temperatures, such as those used for sterilization (e.g., 120°C for 20 min), significant degradation can occur. nih.gov The degradation kinetics often follow a first-order model, and Arrhenius modeling can be used to determine the activation energies for the degradation process. nih.gov

Aqueous Stability

Aqueous stability is closely linked to pH and thermal conditions. Hydrolysis is one of the most common abiotic degradation reactions for compounds in an aqueous environment. nih.gov For sulfonamides, studies conducted according to OECD guideline 111 have demonstrated that under typical environmental conditions of pH and temperature, they are hydrolytically stable with long half-lives (t½ > 1 year). nih.gov The rate of degradation in water is significantly influenced by both pH and temperature, with increased temperature accelerating hydrolysis, particularly in acidic solutions. researchgate.net As a sodium salt, this compound is soluble in water, making the study of its aqueous stability particularly relevant. cymitquimica.com

The following table summarizes the expected stability profile for this compound based on general findings for sulfonamide derivatives.

Table 2: Summary of Stability Profile for Sulfonamide Derivatives

| Condition | Expected Stability of this compound | Influencing Factors | Primary Degradation Pathway |

|---|---|---|---|

| pH | High stability at neutral to alkaline pH (7-9). Lower stability in acidic conditions (pH < 7). | Concentration of H⁺ ions; molecular form (anionic, neutral, cationic). | Acid-catalyzed hydrolysis. |

| Thermal | Stable at moderate temperatures (e.g., pasteurization). Degradation increases at high temperatures (e.g., sterilization). | Temperature, duration of heat exposure. | Thermal decomposition. |

| Aqueous | Generally stable under typical environmental conditions (ambient temperature, neutral pH). | pH, temperature, presence of light/oxygen. | Hydrolysis. |

Computational and Theoretical Chemistry Studies of N Propyl Sulfamide Sodium Salt and Its Analogs

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in understanding the binding mechanisms of sulfonamide and sulfamide (B24259) derivatives with various protein targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations are widely employed to predict the binding modes and estimate the binding affinities of sulfonamide analogs to their biological targets. These studies help in identifying the most stable conformation of the ligand within the receptor's active site. semanticscholar.org

For instance, docking studies on novel sulfonamide derivatives against the Escherichia coli dihydropteroate (B1496061) synthase (DHPS) enzyme have been performed to estimate binding affinities and conformations. nih.gov Similarly, the binding mechanisms of cyclic sulfonamide compounds with the SARS-CoV-2 3CL protease have been investigated, revealing potential binding modes and affinities that correlate with their inhibitory activity. nih.gov In another study, various sulfonamide derivatives were docked against the penicillin-binding protein 2X (PBP-2X) to assess their antibacterial potential, with docking scores used as a measure of binding affinity. rjb.ro The binding of sulfamethazine (B1682506) (SMZ) and sulfadiazine (B1682646) (SDZ) with myoglobin (B1173299) has also been explored, with estimated binding free energies of -7.42 kcal/mol and -6.77 kcal/mol, respectively. acs.org

Table 1: Predicted Binding Affinities of Sulfonamide Analogs with Various Protein Targets

| Sulfonamide Analog | Protein Target | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|

| Sulfamethazine (SMZ) | Myoglobin (Mb) | -7.42 kcal/mol | acs.org |

| Sulfadiazine (SDZ) | Myoglobin (Mb) | -6.77 kcal/mol | acs.org |

| Cyclic Sulfonamide (Compound 33) | SARS-CoV-2 3CLpro | Total Score: 5.11 | nih.gov |

| Coumarin-based Sulfonamide (6i) | DPP-IV Enzyme | -9.1 Kcal·mol−1 | mdpi.com |

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A critical outcome of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-receptor complex. nih.gov

Studies have revealed specific interaction patterns for various sulfonamide analogs:

Against Dihydropteroate Synthase (DHPS): The binding pocket is configured by hydrogen bond-forming residues such as Ser219, Arg220, and Arg63, along with aromatic residues like Pro64, Phe190, and Phe157 that contribute to nonpolar interactions. nih.gov

Against SARS-CoV-2 3CLpro: A cyclic sulfonamide derivative was found to form important hydrogen bonds with the amino acid residue GLU166. nih.gov Another study identified a hydrophobic channel composed of Leu50, Met49, and Pro168. nih.gov Further docking of a different sulfonamide analog with the main protease (Mpro) showed hydrogen bonds with HIS41, CYS145, and GLU166, among others. nih.gov

Against Penicillin-Binding Protein 2X (PBP-2X): Favorable hydrogen bond interactions were observed with residues like GLY 664, VAL 662, and ARG 426 in the active site. rjb.ro

Against FKBP12: A bicyclic sulfonamide forms two hydrogen bonds with Ile56 and Tyr82, alongside CH···O=S interactions with aromatic residues Tyr26, Phe36, Tyr82, and Phe99. nih.govacs.org

Analysis of Conformational Changes Upon Binding

Ligand binding can induce conformational changes in both the ligand and the receptor, a concept known as "induced fit". nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are used to study these dynamic changes.

For example, studies on the binding of sulfonamide analogues to the FK506-binding protein 12 (FKBP12) have utilized native mass spectrometry and ion mobility measurements, which indicated no major conformational changes for certain ligands upon binding. acs.orgchemrxiv.org However, other analyses revealed that some ligands induced a more shielded conformation in parts of the FKBP12 protein. chemrxiv.org The binding of sulfamethazine and sulfadiazine to myoglobin was also found to induce strong conformational changes, leading to a destabilization of the protein structure. acs.org These studies highlight that while some ligands may fit into a rigid binding pocket, others can cause significant structural rearrangements in the protein target.

Quantum Chemical Calculations (DFT, QTAIM) for Electronic Structure and Adsorption Properties

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. diva-portal.org It is widely applied to sulfonamide and sulfamide derivatives to calculate various molecular and electronic properties. researchgate.netresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to optimize molecular geometries and compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For example, a DFT study on a sulfonamide Schiff base compound revealed a narrow frontier orbital gap, indicating that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.gov In another study, the adsorption of a sulfamide drug onto fullerene-like nanocages was investigated using DFT. The calculations showed that upon adsorption, the HOMO-LUMO energy levels changed significantly, resulting in a decreased energy gap and enhanced electrical conductivity. nih.gov

Table 2: DFT-Calculated Electronic Properties of Sulfonamide Analogs

| Compound/System | Property | Calculated Value | Method | Reference |

|---|---|---|---|---|

| 5-Aryl Thiophene (B33073) Sulfonamide (4b) | HOMO-LUMO Energy Gap | 4.60 eV | B3LYP/6-31G(d,p) | nih.gov |

| Sulfamide adsorbed on Al12N12 | Adsorption Energy | -47.27 kcal/mol | DFT | nih.gov |

| Sulfamide adsorbed on B12N12 | Adsorption Energy | -28.13 kcal/mol | DFT | nih.gov |

Quantum Theory of Atom in the Molecule (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to characterize chemical bonding. frontiersin.orgresearchgate.net By examining the topological properties of the electron density at bond critical points (BCPs), QTAIM can elucidate the nature of interatomic interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. researchgate.net

In the context of sulfamide derivatives, QTAIM has been used to study the adsorption of a sulfamide drug on the surfaces of nanocages. nih.gov The analysis focused on electronic properties at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and various energy densities (G(r), V(r), and H(r)). These parameters provide a quantitative description of the bonds formed between the sulfamide molecule and the nanocage surface, confirming the nature and strength of the adsorption interactions. nih.gov QTAIM has also been effectively used to characterize intramolecular hydrogen bonds, which can be crucial for determining the conformational stability of flexible molecules like sulfonamide analogs. frontiersin.org

HOMO-LUMO Analysis and Band Gap Determination

The stability and chemical reactivity of a molecule can be effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these orbital energies and the resulting energy gap. nih.gov For sulfamide and sulfonamide derivatives, DFT calculations provide valuable information on how different substituents affect their electronic properties. researchgate.netsemanticscholar.org For instance, analysis of various sulfonamides has shown that electron density in the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO's density is on the heterocyclic ring, indicating the direction of intramolecular charge transfer upon excitation. nih.govresearchgate.net

While specific experimental or calculated HOMO-LUMO values for N-Propyl-sulfamide sodium salt are not detailed in publicly available literature, data from analogous sulfonamide compounds illustrate the typical energy ranges observed in this class of molecules.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Sulfonamide Derivatives (Calculated via DFT).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Sulfadiazine | -6.69 | -1.41 | 5.28 | researchgate.net |

| Sulfamerazine | -6.58 | -1.33 | 5.25 | researchgate.net |

| Sulfamethazine | -6.49 | -1.25 | 5.24 | researchgate.net |

| Thiophene Sulfonamide Derivative 7 | -6.07 | -2.63 | 3.44 | semanticscholar.org |

| Thiophene Sulfonamide Derivative 3 | -6.66 | -2.01 | 4.65 | semanticscholar.org |

Adsorption Energy Calculations on Nanocarriers and Surfaces

The interaction of pharmaceutical compounds with surfaces is critical for applications ranging from drug delivery systems to environmental remediation. plos.orgnih.gov Computational chemistry allows for the calculation of adsorption energies, quantifying the strength of the interaction between a molecule (adsorbate) and a surface (adsorbent), such as a nanocarrier or mineral surface.

Density Functional Theory (DFT) is a powerful tool for investigating these interactions. plos.org Studies on sulfonamide antibiotics, for example, have calculated their adsorption energies on various materials like blue phosphorene nanotubes (BPNTs), graphene, and amorphous nano-carbon. plos.orgnih.govnih.govresearchgate.net These calculations reveal that sulfonamides can be adsorbed through non-covalent interactions, including van der Waals forces, π-π interactions, hydrophobic interactions, and hydrogen bonding. plos.orgnih.gov The adsorption energy indicates the stability of the molecule-surface complex; a more negative value implies a stronger, more favorable interaction.

For instance, theoretical calculations showed that sulfadiazine and sulfamethoxazole (B1682508) adsorb on single-wall carbon nanotubes with energies of -0.566 eV and -0.551 eV, respectively. plos.org The presence of defects or vacancies on the adsorbent surface can significantly enhance the adsorption energy. plos.orgnih.gov

Table 2: Calculated Adsorption Energies (Eads) of Sulfonamide Analogs on Various Surfaces.

| Molecule | Adsorbent Surface | Adsorption Energy (eV) | Reference |

|---|---|---|---|

| Sulfanilamide (SAM) | Pristine Blue Phosphorene Nanotube (BPNT) | -0.312 | plos.orgnih.gov |

| Sulfadiazine (SDZ) | Pristine Blue Phosphorene Nanotube (BPNT) | -0.377 | plos.orgnih.gov |

| Sulfamethoxazole (SMX) | Pristine Blue Phosphorene Nanotube (BPNT) | -0.285 | plos.orgnih.gov |

| Sulfadiazine (SDZ) | Single-Vacancy Armchair BPNT | -1.040 | nih.gov |

| Sulfamethazine (SMT) | Graphene | Not specified in eV, but △H = 10.940 kJ mol-1 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Investigation of Dynamic Interactions in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com For a compound like this compound, MD simulations can provide a detailed picture of its behavior in a solution, such as water. These simulations model the interactions between the sulfamide, the sodium ions, and the surrounding solvent molecules, revealing information about solvation shells, ion pairing, and the influence of the solute on the solvent's structure. nih.gov

Studies on related systems, such as sodium dodecyl sulfate (B86663) (SDS) micelles or other sulfonamides in aqueous environments, demonstrate the power of MD. nih.gov Such simulations can elucidate how the sodium counter-ion interacts with the negatively charged sulfamide group and how water molecules arrange themselves around the propyl chain and the polar sulfamide head. nih.gov The choice of force field—the set of parameters used to describe the potential energy of the system—is critical for obtaining accurate results that reflect real-world behavior. nih.gov

Conformational Landscapes and Flexibility

A molecule's function is intrinsically linked to its three-dimensional shape or conformation. researchgate.net Molecules like N-Propyl-sulfamide are not rigid; their constituent parts can rotate around single bonds, leading to a variety of possible conformations. MD simulations and other quantum chemical calculations are used to explore this "conformational landscape" and identify the most stable, low-energy shapes the molecule is likely to adopt. researchgate.netnih.gov

For the broader class of sulfonamides, computational studies have revealed that the orientation of the groups attached to the sulfur and nitrogen atoms is crucial. nih.gov For example, in many arylsulfonamides, the S-N bond is nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov The presence of nearby substituents can create weak intramolecular interactions that stabilize specific conformations over others. nih.gov Understanding the conformational preferences of N-Propyl-sulfamide and its analogs is vital, as the specific shape a molecule adopts determines how it can interact with and bind to a biological target, a key aspect of structure-based drug design. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Design of Novel Sulfamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. youtube.comopenaccesspub.org By systematically modifying parts of a molecule and observing the effect on its function, chemists can identify which chemical groups are essential for activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical techniques to build mathematical models that predict the activity of new, unsynthesized compounds. asm.orgnih.gov

The sulfamide/sulfonamide scaffold is a common feature in many drugs due to its favorable properties, including stability and the ability to form strong interactions with biological targets. researchgate.net Computational SAR and QSAR studies have been instrumental in the design of novel sulfonamide derivatives with a wide range of therapeutic applications, including antibacterial, anticancer, and antidiabetic agents. researchgate.netnih.gov These models can identify key molecular descriptors—such as electronic properties, size, and hydrophobicity—that correlate with biological activity. This knowledge allows computational chemists to rationally design new derivatives with potentially enhanced potency and selectivity, prioritizing synthetic efforts and accelerating the drug discovery process. asm.orgnih.gov For example, a study on N-octadecyl-N′-propylsulfamide, an analog of N-Propyl-sulfamide, used computational docking to understand its interaction with the PPARα receptor, guiding the development of drugs for metabolic dysfunction. nih.gov

Prediction of Pharmacological Profiles Based on Structural Modifications

Computational and theoretical chemistry studies are pivotal in predicting how structural modifications to this compound and its analogs can influence their pharmacological profiles. By employing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, researchers can forecast the biological activity of novel derivatives before their synthesis, thereby guiding the development of compounds with desired therapeutic effects. nih.govuni-bonn.depatsnap.com

One prominent study focused on N-octadecyl-N′-propylsulfamide (referred to as CC7), a long-chain alkyl analog of N-propyl-sulfamide. nih.govnih.gov This research aimed to understand the pharmacological properties of sulfamoyl analogs designed based on the structure of N-oleoylethanolamine (OEA), a naturally occurring lipid that activates the peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net

Computational molecular docking analyses were performed to compare the interaction of CC7 and OEA with the ligand-binding domain of PPARα. The studies revealed that both compounds interacted with the receptor in a manner similar to a known PPARα agonist, GW409544. nih.govnih.gov This prediction from computational models was substantiated by in vitro assays, which showed that both CC7 and OEA produced similar transcriptional activation of PPARα. nih.govnih.gov

Further in vivo studies in rats demonstrated that both compounds exhibited anorectic and anti-obesity activities, along with inducing lipopenia and reducing hepatic fat content, actions consistent with PPARα activation. nih.govnih.gov However, a key divergence in their pharmacological profiles was observed in studies on visceral pain. While OEA produced visceral analgesia, the structurally related N-octadecyl-N′-propylsulfamide showed no such effect. nih.govnih.gov

This divergence is critical as it suggests that the activity of OEA on the PPARα receptor (related to lipid metabolism and feeding) can be dissociated from its effects on other targets (related to pain). nih.gov The structural modification—specifically the replacement of the ethanolamine (B43304) head group in OEA with the N-propyl-sulfamide moiety in CC7—is responsible for this difference in the pharmacological spectrum. nih.gov These findings underscore the power of combining computational predictions with experimental validation to understand how specific structural changes in N-propyl-sulfamide analogs can lead to distinct and selective pharmacological profiles. nih.govresearchgate.net This approach provides a pathway for designing specific PPARα-activating drugs for metabolic disorders without engaging other biological targets. nih.gov

The detailed research findings comparing the predicted and observed activities of these compounds are summarized below.

Comparative Pharmacological Profiles Based on Structural Moieties

| Compound | Structural Moiety | Predicted Target Interaction (Computational Docking) | Confirmed In Vivo Pharmacological Activity | Differentiated Pharmacological Effect |

|---|---|---|---|---|

| N-octadecyl-N′-propylsulfamide (CC7) | N-propyl-sulfamide | Binds to PPARα ligand-binding domain | Anorectic and anti-obesity activity; decreases hepatic fat content. nih.govnih.gov | No effect on visceral pain. nih.govnih.gov |

| N-oleoylethanolamine (OEA) | Ethanolamine | Binds to PPARα ligand-binding domain | Anorectic and anti-obesity activity; decreases hepatic fat content. nih.govnih.gov | Produces visceral analgesia. nih.govnih.gov |

| GW409544 (Reference Agonist) | N/A (Reference) | Binds to PPARα ligand-binding domain | N/A (Used for computational comparison) | N/A |

Mechanistic Research and Biological Activity Preclinical Focus of Sulfamide Derivatives

Receptor Agonism/Antagonism at the Molecular Level

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. nih.gov In an effort to develop selective PPARα agonists, researchers designed sulfamoyl analogs of N-oleoylethanolamine (OEA), a natural lipid that activates PPARα. Among these, N-octadecyl-N′-propylsulfamide (CC7), which incorporates the N'-propylsulfamide structure, was identified as a potent and selective PPARα agonist. nih.govplos.org

Preclinical studies demonstrated that CC7 interacts with the ligand-binding domain of PPARα in a manner similar to OEA and reference agonists. nih.govnih.gov Both molecular docking and in vitro assays confirmed this interaction, showing that CC7 effectively induces the transcriptional activation of PPARα. plos.org Specifically, CC7 was shown to promote the expression of carnitine palmitoyltransferase 1A (CPT1a) mRNA, a known PPARα target gene, in human liver cells. nih.gov In animal models, CC7 exhibited significant anorectic and anti-obesity effects, reducing food intake, inhibiting weight gain, and lowering hepatic fat content, actions consistent with PPARα activation. nih.govnih.gov These findings highlight how the N-propylsulfamide scaffold can be incorporated into larger molecules to achieve specific receptor agonism for the potential treatment of metabolic disorders. nih.gov

| Biological Activity | N-octadecyl-N′-propylsulfamide (CC7) | N-oleoylethanolamine (OEA) |

| PPARα Activation | Agonist | Agonist |

| Anorectic Effect | Yes | Yes |

| Anti-obesity Activity | Yes | Yes |

| Hypolipidemic Effect | Yes | Yes |

| Visceral Analgesia | No Effect | Yes |

This table compares the preclinical pharmacological profile of CC7 and OEA, showing that the PPARα-mediated metabolic effects can be separated from other activities like pain modulation. nih.govnih.gov

N-Propyl-sulfamide sodium salt serves as a crucial building block in the synthesis of Macitentan, a potent, orally active dual endothelin (ET) receptor antagonist. acs.org Macitentan is used for the treatment of pulmonary arterial hypertension (PAH), a condition partly driven by the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1). patsnap.comnih.gov

Macitentan exerts its therapeutic effect by blocking the binding of ET-1 to both endothelin receptor subtypes, ETA and ETB. patsnap.comdrugbank.com The activation of ETA and ETB receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. nih.govnih.gov By competitively antagonizing both receptors, Macitentan inhibits these deleterious pathways. patsnap.com It demonstrates high affinity and sustained receptor binding, which contributes to its clinical efficacy. patsnap.comresearchgate.net The synthesis of Macitentan involves reacting a pyrimidine (B1678525) building block with the potassium or sodium salt of N-propylsulfamide to form the key sulfamide (B24259) linkage in the final molecule. acs.orgnewdrugapprovals.orggoogle.com This highlights the direct role of this compound as a key intermediate in the creation of a complex, biologically active antagonist.

| Receptor Subtype | Macitentan IC₅₀ (nM)¹ |

| ETA | 0.5 |

| ETB | 391 |

¹IC₅₀ values represent the concentration of Macitentan required to inhibit 50% of the binding of radiolabeled ET-1 to its receptors, demonstrating its potent antagonism, particularly at the ETA receptor.

Investigation of Receptor Selectivity and Potency

The therapeutic potential of sulfamide derivatives is often linked to their ability to selectively bind to and modulate the activity of specific biological targets. Preclinical studies have demonstrated that structural modifications to the sulfamide scaffold can yield compounds with high affinity and selectivity for various receptors.

For instance, a novel series of trisubstituted sulfonamide derivatives has been identified as potent and selective cannabinoid receptor 2 (CB2) inverse agonists. Through structural optimization, compounds with high binding affinity and selectivity for the CB2 receptor over the CB1 receptor were developed. Compound 39 from this series, for example, exhibited a high binding affinity for the CB2 receptor with a Ki of 5.4 nM and a selectivity index of 92 over the CB1 receptor. nih.gov In functional assays, these compounds demonstrated their ability to act as inverse agonists, with EC50 values in the nanomolar range, indicating their high potency. nih.gov

Another study focused on the optimization of sulfonamide derivatives as highly selective antagonists for the prostaglandin (B15479496) E receptor 1 (EP1). Through systematic structural modifications, researchers were able to develop compounds with strong binding affinities for the EP1 receptor while minimizing activity at other prostanoid receptors, thereby enhancing their selectivity profile.

The following table summarizes the receptor binding affinities and functional potencies of selected sulfamide derivatives from preclinical research.

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity |

| Compound 39 | Cannabinoid Receptor 2 (CB2) | 5.4 nM | 2.5 nM (inverse agonist) | 92-fold over CB1 |

| Compound 34 | Cannabinoid Receptor 2 (CB2) | 5.5 nM | 8.2 nM (inverse agonist) | 15-fold over CB1 |

Cellular and Sub-cellular Mechanistic Pathways

Interference with Folic Acid Synthesis in Bacterial Systems

A well-established mechanism of action for sulfonamide derivatives is their ability to interfere with the folic acid synthesis pathway in bacteria. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids. Unlike mammals, who obtain folic acid from their diet, many bacteria must synthesize it de novo.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the condensation of PABA with dihydropteroate pyrophosphate, a critical step in the synthesis of dihydrofolic acid, the precursor to folic acid. This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication. researchgate.net

Thyroid Hormone Homeostasis Modulation

Certain sulfonamide derivatives have been shown to modulate thyroid hormone homeostasis, primarily through the inhibition of thyroid peroxidase (TPO). nih.gov TPO is a key enzyme in the thyroid gland responsible for catalyzing the iodination and coupling of tyrosine residues on thyroglobulin, essential steps in the synthesis of thyroid hormones (T4 and T3). wikipedia.org

The proposed mechanism for this anti-thyroid action is the reversible inhibition of TPO-mediated reactions. nih.gov For example, sulfamethazine (B1682506) has been shown to inhibit TPO-catalyzed iodide ion oxidation with an apparent inhibition constant (Ki) of approximately 0.42 mM. nih.gov This inhibition is believed to be a result of the sulfonamide acting as a competitive inhibitor of the enzyme, thereby reducing the production of thyroid hormones. This effect is consistent with a hormonal mechanism that could lead to an increase in thyroid-stimulating hormone (TSH) levels. nih.gov

Mechanisms of Action in Cellular Models (e.g., Proliferation, Apoptosis, Migration)

In the context of oncology research, various sulfamide and sulfonamide derivatives have demonstrated the ability to influence key cellular processes such as proliferation, apoptosis, and migration in cancer cell lines.

Apoptosis: Several studies have shown that novel sulfonamide derivatives can induce apoptosis in cancer cells through various signaling pathways. For instance, certain sulfonamide metformin (B114582) derivatives have been found to induce mitochondrial-associated apoptosis in breast cancer cells. nih.gov This is characterized by an increase in intracellular reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential. nih.gov Other sulfonamide derivatives have been shown to activate the unfolded protein response (UPR), leading to the upregulation of the pro-apoptotic transcription factor C/EBP-homologous protein (CHOP). nih.gov Furthermore, some derivatives have been observed to induce apoptosis by activating the p38/ERK phosphorylation pathway and increasing the expression of pro-apoptotic genes such as caspases 3, 8, and 9. tandfonline.com

Proliferation: The anti-proliferative effects of sulfonamide derivatives have been documented in various cancer cell models. For example, novel pyrazole (B372694) N-aryl sulfonate derivatives have been shown to significantly inhibit the proliferation of oral squamous cell carcinoma (OSCC) cell lines. mdpi.com The anti-proliferative activity is often quantified by determining the half-maximal inhibitory concentration (IC50). For instance, a novel sulfonamide derivative, compound 6 , exhibited potent anti-proliferative effects against HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values of 3.53, 3.33, and 4.31 µM, respectively. acs.org

Migration: The ability of cancer cells to migrate is a critical step in metastasis. Some sulfonamide derivatives have been shown to inhibit cancer cell migration. For example, a sulfonamide-chalcone hybrid compound was found to suppress the migration of B16-F10 metastatic melanoma cells in a scratch assay. nih.gov Similarly, pyrazole N-aryl sulfonate derivatives demonstrated significant inhibition of migration in OSCC cells, as measured by Transwell assays. mdpi.com This anti-migratory effect is often associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. mdpi.com

In Vitro and Ex Vivo Pharmacological Profiling in Research Models

Assessment of Functional Activity in Cell-Based Assays

The functional activity of sulfamide derivatives is routinely assessed using a variety of in vitro cell-based assays. These assays are crucial for determining the potency and efficacy of these compounds and for elucidating their mechanisms of action at a cellular level.

Commonly used cell-based assays include:

Cytotoxicity Assays: These assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays, are used to measure the ability of a compound to inhibit cell proliferation or induce cell death. The results are typically expressed as an IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assays: To confirm that a compound induces apoptosis, methods like Hoechst staining and flow cytometry with Annexin V/propidium iodide (PI) staining are employed. Hoechst staining allows for the visualization of nuclear condensation, a hallmark of apoptosis, while flow cytometry can quantify the percentage of apoptotic cells. mdpi.com

Migration and Invasion Assays: The anti-migratory and anti-invasive properties of compounds are often evaluated using Transwell assays (also known as Boyden chamber assays) and wound healing (scratch) assays. mdpi.comnih.gov These assays measure the ability of cells to move across a membrane or to close a gap in a cell monolayer, respectively.

The following table provides examples of functional activity data for selected sulfonamide derivatives from cell-based assays.

| Compound | Cell Line | Assay Type | Endpoint | Result |

| Compound 6 | HCT-116 | Cytotoxicity | IC50 | 3.53 µM acs.org |

| Compound 6 | HepG-2 | Cytotoxicity | IC50 | 3.33 µM acs.org |

| Compound 6 | MCF-7 | Cytotoxicity | IC50 | 4.31 µM acs.org |

| Compound 4b | CAL-27 | Proliferation | IC50 | 38.89–43.76 µM mdpi.com |

| Compound 4d | CAL-27 | Proliferation | IC50 | 44.27–55.09 µM mdpi.com |

| Compound 5f | CAL-27 | Proliferation | IC50 | 52.85–74.83 µM mdpi.com |

| Sulfonamide-chalcone 185 | B16-F10 | Migration | Inhibition of cell migration | Significant nih.gov |

Receptor Binding Studies in Tissue Preparations

Direct receptor binding studies for this compound in tissue preparations have not been reported in the available scientific literature. Research in this area tends to focus on the final, more complex drug molecules rather than their synthetic precursors.

For context, studies on other, more complex sulfamide and sulfonamide derivatives have demonstrated their potential to bind to a variety of receptors. For instance, certain sulfonamide derivatives have been investigated for their binding affinity to endothelin receptors, carbonic anhydrase, and various G-protein coupled receptors. nih.govnih.gov The binding affinity and selectivity are determined by the specific substituents on the sulfamide or sulfonamide core structure.

One study on a structurally related, though significantly more complex, molecule, N-octadecyl-N′-propylsulfamide, identified it as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. nih.govplos.orgresearchgate.net This finding, however, cannot be directly extrapolated to this compound due to the substantial structural differences.

Evaluation in Isolated Organ or Tissue Models

Consistent with the lack of receptor binding data, there are no available studies detailing the evaluation of this compound in isolated organ or tissue models. Such experiments are crucial in preclinical research to understand the physiological effects of a compound on specific biological systems.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-propyl-sulfamide sodium salt, and how can purity be validated?

- Methodology : Synthesis typically involves neutralizing N-propyl-sulfamide with sodium hydroxide under controlled pH (7.0–8.5) in aqueous or ethanol-water mixtures. Post-synthesis, purity is validated via titration (acid-base or argentometric for sulfonic groups) and UV spectroscopy (λ~260–280 nm for sulfamide absorption bands) . Crystallization from ethanol ensures minimal residual solvents, validated by gravimetric analysis.

Q. How can researchers determine the solubility profile of this compound in various solvents?

- Methodology : Use a stepwise saturation approach: incrementally add the compound to solvents (e.g., water, ethanol, DMSO) at 25°C and 40°C, stirring for 24 hours. Filter undissolved material, dry, and weigh to calculate solubility (g/100 mL). Confirm solubility class (freely soluble, sparingly soluble) per USP guidelines .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology : Combine FT-IR (to confirm sulfamide N-H stretches at ~3300 cm⁻¹ and S=O bonds at ~1150–1300 cm⁻¹) with H NMR (propyl chain protons at δ 0.9–1.7 ppm and sulfamide NH at δ 5.5–6.5 ppm). Elemental analysis (C, H, N, S, Na) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) across pH 2–12. Use HPLC-MS to track degradation products (e.g., sulfonic acid derivatives). Compare kinetics via Arrhenius modeling to identify pH-dependent decomposition pathways. Reconcile discrepancies by standardizing buffer systems and excluding light/oxygen interference .

Q. What strategies optimize the synthesis of this compound for high yield while minimizing byproducts?

- Methodology : Employ a Design of Experiments (DoE) approach, varying reaction temperature (30–70°C), stoichiometry (1:1–1:1.2 sulfamide:NaOH), and solvent ratios (water:ethanol 70:30 to 50:50). Monitor byproducts (e.g., disulfides) via LC-MS and optimize for ≥85% yield. Use response surface methodology to identify ideal conditions .

Q. How can batch-to-batch variability in this compound purity impact biological assays, and how is it mitigated?

- Methodology : Variability in residual solvents or counterions (e.g., chloride) can alter solubility and bioactivity. Implement QC protocols:

- Peptide-content analysis (gravimetry) to confirm ≥98% purity.

- Ion chromatography to quantify anions (e.g., Cl⁻ < 0.1%).

- Pre-screen batches in cell-based assays at multiple concentrations to validate consistency .

Q. What advanced techniques are suitable for quantifying this compound in complex biological matrices?

- Methodology : Develop a UPLC-MS/MS method with isotopically labeled internal standards (e.g., C-propyl analogs). Validate linearity (1–1000 ng/mL), recovery (>90%), and matrix effects (ion suppression <15%). Use solid-phase extraction (C18 columns) to isolate the compound from plasma/proteins .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.